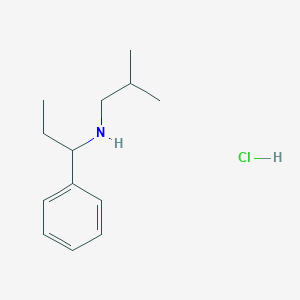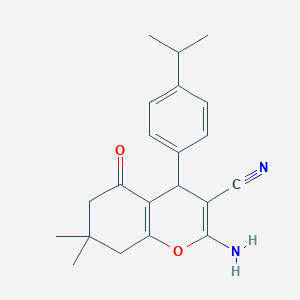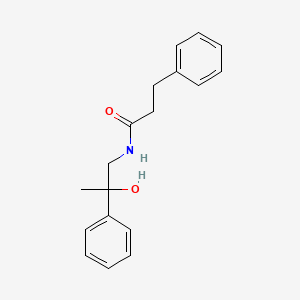
N-(2-羟基-2-苯基丙基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would consist of a phenylpropanamide core with a phenylpropyl group attached to the nitrogen atom . The exact 3D structure would depend on the specific stereochemistry of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would depend on factors such as its specific structure and stereochemistry. For example, the presence of the phenyl groups could increase the compound’s lipophilicity .
科学研究应用
化学选择性反应
化合物 N-(2-羟基-2-苯基丙基)-3-苯基丙酰胺在化学选择性反应中表现出显著的潜力。例如,Hajji 等人(2002 年)的研究探索了类似化合物 N1-甲基-2-羟基-3-甲基氨基-3-苯基丙酰胺对各种亲电试剂的反应性,导致六氢-4-嘧啶酮或恶唑烷酮的选择性形成。这项研究突出了该化合物在合成化学中的多功能性,特别是在创建复杂有机结构方面 (Hajji 等人,2002 年)。
药理学潜力
已研究功能化氨基酸衍生物的合成,包括 3-苯基丙酰胺的 N-取代类似物,以了解其在抗癌治疗中的潜力。Kumar 等人(2009 年)合成了一系列这些衍生物,并评估了它们对人类癌细胞系的细胞毒性。一些化合物表现出显着的细胞毒性,特别是在卵巢癌和口腔癌中,表明它们在开发新的抗癌剂方面具有潜在的用途 (Kumar 等人,2009 年)。
苯丙烷类生物合成
在苯丙烷类生物合成的更广泛背景下,N-(2-羟基-2-苯基丙基)-3-苯基丙酰胺等化合物的作用是显而易见的。Vogt(2010 年)讨论了苯丙烷类的一般代谢,强调了由此途径产生的次级代谢产物的多样性。该研究强调了这些化合物在植物物种中的重要性,强调了它们对环境刺激的反应作用 (Vogt,2010 年)。
亲水性衍生物的合成
Martinez 等人(2006 年)报道了蒽的亲水性和非离子衍生物的合成,该衍生物与 N-(2-羟基-2-苯基丙基)-3-苯基丙酰胺的化学结构密切相关。这项研究突出了创建具有特定性质的衍生物的潜力,例如增加溶解度或改变生物活性,这在各种科学应用中至关重要 (Martinez 等人,2006 年)。
药物递送和水凝胶
已探索使用 N-异丙基丙烯酰胺(一种与 N-(2-羟基-2-苯基丙基)-3-苯基丙酰胺结构相似的化合物)的衍生物开发水凝胶,用于药物递送。Gasztych 等人(2019 年)研究了亲水性共聚单体对水凝胶中药物释放的影响,提供了有关如何针对特定药物递送应用定制该化合物的衍生物的见解 (Gasztych 等人,2019 年)。
作用机制
安全和危害
未来方向
Future research on “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .
属性
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-11,21H,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQJYZPXDXWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

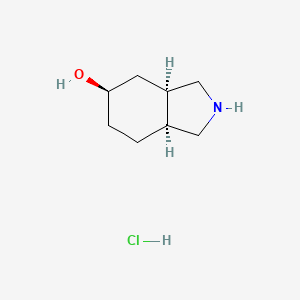
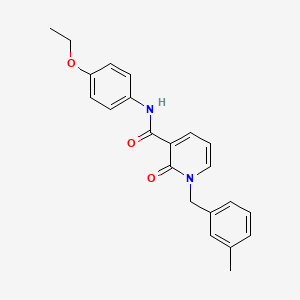
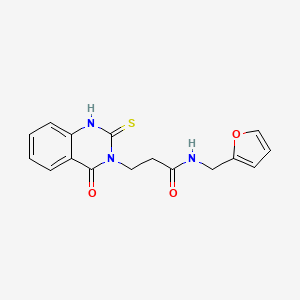
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)
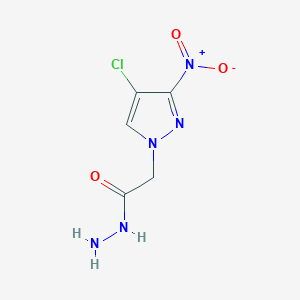
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)


